3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole
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Overview
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of multiple pyrazole rings and a sulfonyl group attached to a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole typically involves multi-step organic reactions. The starting materials often include 1,5-dimethylpyrazole and 4-methylbenzenesulfonyl chloride. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole rings or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole has various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(1,5-dimethylpyrazol-4-yl)benzene: A similar compound with three pyrazole rings attached to a benzene ring.
4-methylphenylsulfonylpyrazole: A simpler compound with a single pyrazole ring and a sulfonyl group.
Uniqueness
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole is unique due to its specific arrangement of pyrazole rings and the presence of a sulfonyl group attached to a methylphenyl group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H22N6O2S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C20H22N6O2S/c1-13-6-8-16(9-7-13)29(27,28)26-20(18-12-22-25(5)15(18)3)10-19(23-26)17-11-21-24(4)14(17)2/h6-12H,1-5H3 |
InChI Key |
TYNACNQZZSEOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=C(N(N=C3)C)C)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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